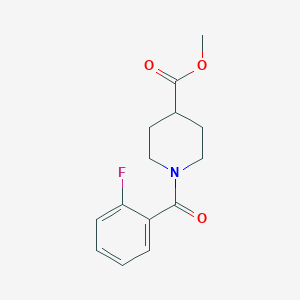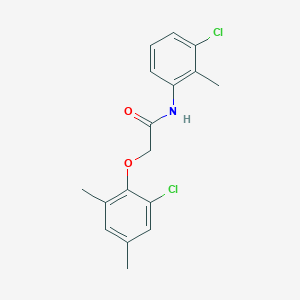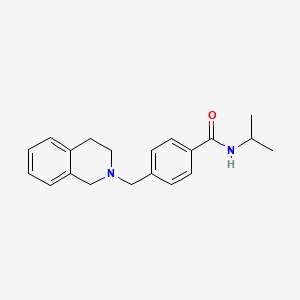![molecular formula C17H17NO3S B5865215 2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N-phenylacetamide](/img/structure/B5865215.png)
2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N-phenylacetamide, also known as MPTAT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N-phenylacetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. This compound has also been found to induce apoptosis through the activation of caspase-3 and the inhibition of Bcl-2 expression.
Biochemical and Physiological Effects
This compound has been found to have significant biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain, as well as lower body temperature in feverish animals. This compound has also been found to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N-phenylacetamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, its low stability and short half-life may limit its use in certain experiments. Additionally, the high cost of synthesis may make it difficult for some researchers to obtain.
Zukünftige Richtungen
There are several future directions for research on 2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N-phenylacetamide. One area of interest is its potential as an anti-cancer agent, with further studies needed to determine its efficacy and safety in humans. Additionally, research on the mechanism of action of this compound may provide insights into its therapeutic potential for other conditions, such as inflammatory bowel disease and arthritis. Further studies on the pharmacokinetics and pharmacodynamics of this compound may also be needed to optimize its use in clinical settings.
In conclusion, this compound is a chemical compound that has shown potential as a therapeutic agent in scientific research. While more studies are needed to fully understand its mechanism of action and potential therapeutic uses, this compound may hold promise for the treatment of various inflammatory and cancerous conditions.
Synthesemethoden
2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N-phenylacetamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with thiourea, followed by the reaction with ethyl chloroacetate, and then the reaction with phenylhydrazine. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N-phenylacetamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. This compound has also shown potential as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis and inhibit tumor growth in vitro and in vivo.
Eigenschaften
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-21-15-9-7-13(8-10-15)16(19)11-22-12-17(20)18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQFBCGSTVMPQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



cyanamide](/img/structure/B5865161.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B5865169.png)

![4-methyl-6,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5865183.png)
![5,5-dimethyl-3-{2-[(4-methylphenyl)thio]ethyl}-2,4-imidazolidinedione](/img/structure/B5865195.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5865197.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5865205.png)


![N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5865234.png)
![11-(4-benzyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5865237.png)
![3-[(3-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5865240.png)